Cas no 552843-49-9 ((βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol)

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol structure
552843-49-9 structure
商品名:(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol
CAS番号:552843-49-9
MF:C12H17ClO3
メガワット:244.714583158493
CID:5732890

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol 化学的及び物理的性質

名前と識別子

    • (βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol
    • Benzeneethanol, 2-chloro-β-(1-methoxy-1-methylethoxy)-, (βS)-
    • インチ: 1S/C12H17ClO3/c1-12(2,15-3)16-11(8-14)9-6-4-5-7-10(9)13/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1
    • InChIKey: QUPRJTSYYPDYRM-LLVKDONJSA-N
    • ほほえんだ: C1([C@H](OC(OC)(C)C)CO)=CC=CC=C1Cl

じっけんとくせい

  • 密度みつど: 1.158±0.06 g/cm3(Predicted)
  • ふってん: 318.2±32.0 °C(Predicted)
  • 酸性度係数(pKa): 14.08±0.10(Predicted)

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C596483-250mg
(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol
552843-49-9
250mg
$ 1800.00 2023-09-08
TRC
C596483-10mg
(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol
552843-49-9
10mg
$87.00 2023-05-18
TRC
C596483-100mg
(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol
552843-49-9
100mg
$638.00 2023-05-18
TRC
C596483-25mg
(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol
552843-49-9
25mg
$184.00 2023-05-18
TRC
C596483-50mg
(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol
552843-49-9
50mg
$333.00 2023-05-18
TRC
C596483-500mg
(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol
552843-49-9
500mg
$2796.00 2023-05-18

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol 関連文献

(βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanolに関する追加情報

Professional Introduction to (βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol (CAS No. 552843-49-9)

Compound (βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol, identified by its CAS number 552843-49-9, is a specialized chemical entity with significant applications in the field of pharmaceutical research and development. This compound, featuring a complex aromatic structure, has garnered attention due to its unique chemical properties and potential utility in the synthesis of bioactive molecules.

The molecular structure of (βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol comprises a benzene ring substituted with chloro and methoxy groups, further functionalized with an ethanol side chain. This configuration imparts distinct reactivity and binding characteristics, making it a valuable intermediate in the creation of novel therapeutic agents. The stereochemistry at the β-position, specifically the (βS) configuration, plays a crucial role in determining its biological activity and interaction with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. Research has demonstrated that aromatic ethers and chlorinated alcohols can exhibit potent effects on various biological pathways. For instance, derivatives of benzeneethanol have been investigated for their anti-inflammatory and antimicrobial properties. The presence of both chloro and methoxy substituents in (βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol suggests that it may interact with enzymes and receptors in a manner conducive to therapeutic intervention.

One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The chlorine atom provides a reactive site for further functionalization, allowing chemists to introduce additional groups such as amines or carboxylic acids to enhance binding affinity or modulate pharmacokinetic profiles. Meanwhile, the methoxy groups contribute to hydrophobicity and can influence solubility and metabolic stability. These features make (βS)-2-Chloro-β-(1-methylethoxy)benzeneethanol an attractive candidate for designing next-generation drugs targeting neurological disorders, cancer, and infectious diseases.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of complex molecules like (βS)-2-Chloro-β-(1-methoxy-1-methylethoxy)benzeneethanol. Molecular docking studies have shown that this compound can bind effectively to several protein targets, including kinases and transcription factors, which are often implicated in disease pathogenesis. These findings align with experimental observations where structurally related benzene derivatives have demonstrated promising preclinical activity.

The synthesis of (βS)-2-Chloro-β-(1-methylethoxy)benzeneethanol involves multi-step organic reactions that require careful optimization to achieve high yields and enantiomeric purity. The stereochemistry at the β-position is particularly sensitive during synthesis, necessitating the use of chiral auxiliaries or catalysts to ensure the correct configuration. Advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of this compound more efficiently, which is critical for evaluating its pharmacological properties without interference from racemic impurities.

In conclusion, (βS)-2-Chloro-β-(1-methoxymethyl ethyl ether)benzene ethanol stands out as a versatile and promising compound in pharmaceutical research. Its unique structural features and predicted biological activity make it a valuable tool for developing new therapeutic strategies. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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